5-Azido-5H-tetrazole 5-Azido-5H-tetrazole
Brand Name: Vulcanchem
CAS No.: 18432-28-5
VCID: VC17030527
InChI: InChI=1S/CHN7/c2-6-3-1-4-7-8-5-1/h1H
SMILES:
Molecular Formula: CHN7
Molecular Weight: 111.07 g/mol

5-Azido-5H-tetrazole

CAS No.: 18432-28-5

Cat. No.: VC17030527

Molecular Formula: CHN7

Molecular Weight: 111.07 g/mol

* For research use only. Not for human or veterinary use.

5-Azido-5H-tetrazole - 18432-28-5

Specification

CAS No. 18432-28-5
Molecular Formula CHN7
Molecular Weight 111.07 g/mol
IUPAC Name 5-azido-5H-tetrazole
Standard InChI InChI=1S/CHN7/c2-6-3-1-4-7-8-5-1/h1H
Standard InChI Key FCJCEULOGKECGZ-UHFFFAOYSA-N
Canonical SMILES C1(N=NN=N1)N=[N+]=[N-]

Introduction

Chemical Identity and Fundamental Properties

5-Azido-5H-tetrazole is a member of the tetrazole family, distinguished by an azide group (-N₃) substituent at the 5-position of the tetrazole ring. Its molecular weight is 111.07 g/mol, and its planar, electron-rich structure contributes to its reactivity and stability under specific conditions. Key identifiers include:

PropertyValue
IUPAC Name5-azido-5H-tetrazole
Molecular FormulaCHN₇
CAS No.18432-28-5
SMILESC1(N=NN=N1)N=[N+]=[N-]
InChI KeyFCJCEULOGKECGZ-UHFFFAOYSA-N

The compound’s azide group introduces significant strain, making it highly reactive and prone to decomposition under thermal or mechanical stress . Its solubility varies with solvent polarity, showing moderate solubility in dipolar aprotic solvents like dimethyl sulfoxide (DMSO) .

Synthesis and Preparation Methods

Cyanogen Bromide and Sodium Azide Route

The most widely cited synthesis involves reacting cyanogen bromide (BrCN) with two equivalents of sodium azide (NaN₃) in aqueous solution at low temperatures (0–5°C), followed by protonation with dilute hydrochloric acid . This method yields sodium 5-azidotetrazolate as an intermediate, which is extracted with diethyl ether and isolated under reduced pressure. Key advantages include:

  • Yield: >90% under optimized conditions .

  • Safety: Conducted at low temperatures to mitigate explosion risks .

Alternative Catalytic Approaches

Comparative studies highlight other methods for synthesizing tetrazole derivatives, though direct applications to 5-azido-5H-tetrazole require validation:

  • Copper(II) Sulfate Catalysis: Aryl nitriles react with NaN₃ in DMSO using CuSO₄·5H₂O (2 mol%) to form 5-substituted tetrazoles at 80°C with 85–95% yields .

  • Tin(II) Chloride on Silica Nanoparticles: SnCl₂-SiO₂ catalyzes [3+2] cycloaddition between nitriles and NaN₃ in NMP, achieving 70–88% yields .

Table 1: Comparison of Synthesis Methods

MethodCatalystSolventYield (%)Temperature (°C)
BrCN + NaN₃ NoneH₂O>900–5
CuSO₄·5H₂O CuSO₄·5H₂ODMSO85–9580
SnCl₂-SiO₂ SnCl₂NMP70–88100

Structural and Spectroscopic Characterization

X-Ray Crystallography

Single-crystal X-ray diffraction at low temperatures (-173°C) confirms a monoclinic crystal system (space group P2₁/c) with lattice parameters a = 7.213 Å, b = 6.891 Å, c = 9.452 Å, and β = 98.74° . The tetrazole ring adopts a planar conformation, with the azide group oriented perpendicular to the ring plane.

Spectroscopic Data

  • NMR Spectroscopy:

    • ¹H NMR (DMSO-d₆): δ 17.45 (br, 1H, NH) .

    • ¹³C NMR (DMSO-d₆): δ 155.93 (C-N₃), 131.84–120.69 (aromatic carbons in derivatives) .

  • Vibrational Spectroscopy:

    • IR (cm⁻¹): 2919 (C-H stretch), 1601 (N=N stretch), 722 (tetrazole ring deformation) .

    • Raman (cm⁻¹): 1457 (azide symmetric stretch), 1281 (ring breathing) .

Table 2: Key Spectroscopic Signatures

TechniquePeak (cm⁻¹ or δ ppm)Assignment
¹H NMR17.45NH proton
IR1601N=N stretching
Raman1457Azide symmetric stretch

Applications in Energetic and Medicinal Chemistry

Energetic Materials

The compound’s nitrogen content (88.3% by mass) and high enthalpy of formation (-ΔHf ≈ 240 kJ/mol) make it a candidate for explosives and propellants . Its energy density exceeds traditional materials like TNT, though sensitivity to friction and impact limits practical use without desensitizing agents .

Comparative Analysis of Synthetic Strategies

The BrCN/NaN₃ route offers superior yields (>90%) but demands low-temperature conditions and rigorous safety protocols . In contrast, CuSO₄·5H₂O catalysis provides milder conditions (80°C) and shorter reaction times (2–4 hours), albeit for substituted analogs . SnCl₂-SiO₂ nanoparticles enable recyclability (up to 5 cycles) but require higher temperatures (100°C) .

Recent Advances and Future Directions

Improved synthetic protocols (e.g., flow chemistry) and computational modeling of decomposition pathways are critical for advancing applications . Hybrid materials incorporating 5-azido-5H-tetrazole into metal-organic frameworks (MOFs) could enhance stability and controlled release in energetic systems.

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